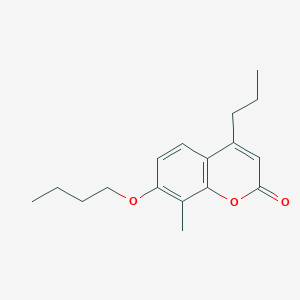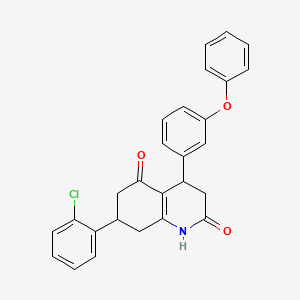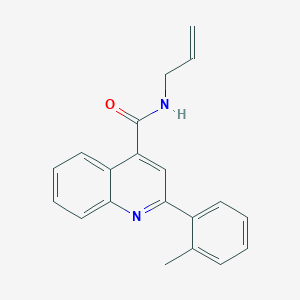![molecular formula C23H17NO6 B4846936 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4846936.png)
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one
Descripción general
Descripción
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one, also known as MNC, is a chemical compound that belongs to the family of coumarin derivatives. It has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
Mecanismo De Acción
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one also inhibits the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are essential for cell cycle progression. Moreover, 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one induces the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs. In addition, 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vivo, without causing any significant toxicity to normal cells. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity to normal cells, making it a promising candidate for cancer therapy. However, the synthesis of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is a complex process that requires specialized equipment and expertise. Moreover, the bioavailability of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is low, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one. One of the areas of interest is the development of novel formulations of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one that can improve its bioavailability and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one treatment. Furthermore, the combination of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory activity of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one may lead to the development of new anti-inflammatory agents.
Aplicaciones Científicas De Investigación
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Propiedades
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-28-21-8-3-2-5-16(21)14-29-18-9-10-19-20(13-23(25)30-22(19)12-18)15-6-4-7-17(11-15)24(26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEATZMBLZLYJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-methoxybenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4846855.png)

![3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4846883.png)


![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)

![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)
![methyl 3-{[(3-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4846963.png)
![4-bromo-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4846969.png)
![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)